molecular formula C9H6BrNO2 B15056042 1-(6-Bromobenzo[d]oxazol-2-yl)ethanone

1-(6-Bromobenzo[d]oxazol-2-yl)ethanone

Cat. No.: B15056042
M. Wt: 240.05 g/mol
InChI Key: XXTKDUYDHHFUEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Bromobenzo[d]oxazol-2-yl)ethanone is a chemical compound based on the benzoxazole scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. This brominated derivative serves as a key synthetic intermediate and valuable scaffold for developing novel pharmacologically active molecules. Researchers utilize this compound in structure-activity relationship (SAR) studies, particularly in the exploration of inhibitors targeting biologically relevant transporters and enzymes . The benzoxazole core is recognized for its significant anti-cancer potential, with related derivatives demonstrating potent activity against various human cancer cell lines . The electron-withdrawing bromo-substituent at the 6-position enhances the molecular properties for further functionalization via cross-coupling reactions, making it a versatile building block for constructing more complex chemical entities for pharmaceutical discovery and development. As a research chemical, it provides a crucial starting point for the synthesis of compound libraries aimed at investigating new therapeutic pathways. This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6BrNO2

Molecular Weight

240.05 g/mol

IUPAC Name

1-(6-bromo-1,3-benzoxazol-2-yl)ethanone

InChI

InChI=1S/C9H6BrNO2/c1-5(12)9-11-7-3-2-6(10)4-8(7)13-9/h2-4H,1H3

InChI Key

XXTKDUYDHHFUEE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=C(O1)C=C(C=C2)Br

Origin of Product

United States

Ii. Synthetic Methodologies for 1 6 Bromobenzo D Oxazol 2 Yl Ethanone

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique for planning a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For 1-(6-bromobenzo[d]oxazol-2-yl)ethanone, several logical disconnections can be proposed to devise potential synthetic routes.

The most common and effective strategy for benzoxazole (B165842) synthesis involves disconnecting the two C–O and C–N bonds of the oxazole (B20620) ring. This approach, which breaks the molecule into its constituent aromatic amine and carbonyl-containing fragments, points to a 2-amino-5-bromophenol (B182750) and a synthon for the acetyl group at the C2 position. The acetyl synthon could be a pyruvic acid derivative or a related two-carbon electrophile.

An alternative disconnection targets the C-C bond between the benzoxazole C2 carbon and the ethanone (B97240) carbonyl group. This suggests a pathway involving the acylation of a pre-formed 6-bromobenzoxazole intermediate, for instance, via a nucleophilic C2-metalated species.

A third disconnection can be made at the C-Br bond. This implies that the bromo-substituent could be introduced onto a 1-(benzo[d]oxazol-2-yl)ethanone (B53119) precursor via an electrophilic aromatic substitution reaction. The feasibility of this route depends on the regioselectivity of the bromination reaction on the benzoxazole ring.

These disconnections outline three primary strategic approaches:

Convergent Strategy: Condensation of 2-amino-5-bromophenol with a C2-acetyl synthon to form the target molecule in a single cyclization step.

Sequential Strategy A: Formation of the 6-bromobenzoxazole core followed by the introduction of the ethanone moiety at the C2 position.

Sequential Strategy B: Synthesis of 1-(benzo[d]oxazol-2-yl)ethanone followed by regioselective bromination to install the bromine atom at the C6 position.

Classical Synthetic Routes to Substituted Benzoxazoles

The synthesis of the benzoxazole scaffold is a mature field in heterocyclic chemistry, with several reliable methods available. researchgate.net These methods typically rely on the condensation of a 2-aminophenol (B121084) with a suitable electrophile to form the oxazole ring. nih.gov

One of the most fundamental methods for synthesizing 2-substituted benzoxazoles is the condensation of 2-aminophenols with carboxylic acids or their derivatives, such as acyl chlorides or esters. mdpi.comnih.gov This reaction is typically promoted by dehydrating agents or carried out at high temperatures. Polyphosphoric acid (PPA) is a common medium for this cyclodehydration. ijpbs.com

In the context of this compound, this strategy would involve the reaction of 2-amino-5-bromophenol with a pyruvic acid derivative. The reaction proceeds via an initial acylation of the amino group to form an amide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the benzoxazole ring.

Reactant 1Reactant 2Catalyst/ConditionsProduct TypeRef
2-AminophenolCarboxylic AcidPolyphosphoric Acid (PPA), heat2-Substituted Benzoxazole ijpbs.com
2-AminophenolAcyl ChlorideBase, then acid-mediated cyclization2-Substituted Benzoxazole mdpi.comorganic-chemistry.org
2-Aminophenolβ-DiketoneBrønsted Acid (TsOH·H₂O) and CuI2-Substituted Benzoxazole organic-chemistry.org
2-AminophenolTertiary AmideTf₂O, 2-Fluoropyridine2-Substituted Benzoxazole nih.gov

The reaction between 2-aminophenols and aldehydes is a widely used, efficient method for preparing 2-substituted benzoxazoles, often requiring an oxidant to facilitate the final aromatization step. organic-chemistry.orgrsc.org This condensation can be catalyzed by various acids, including Brønsted acidic ionic liquids, sometimes under solvent-free or microwave-assisted conditions. acs.orgnih.govresearchgate.net

For the target molecule, a potential aldehyde precursor would be methylglyoxal (B44143) (pyruvaldehyde). The reaction would proceed through the formation of a Schiff base (imine) intermediate, followed by intramolecular cyclization and subsequent oxidation to furnish the aromatic benzoxazole ring. acs.org

Alternatively, nitriles can serve as the electrophilic partner in the cyclization reaction. The use of cyanogen (B1215507) bromide with 2-aminophenols is a classic method, though its high toxicity is a significant drawback. nih.govacs.org More contemporary methods utilize safer cyanating agents in the presence of a Lewis acid like BF₃·Et₂O to activate the nitrile for nucleophilic attack by the aminophenol. nih.govacs.org

Reactant 1Reactant 2Catalyst/ConditionsKey IntermediateRef
2-AminophenolAldehydeBrønsted/Lewis Acid, Oxidant (e.g., O₂)Schiff Base rsc.orgacs.orgnih.gov
2-AminophenolNitrile (e.g., NCTS)Lewis Acid (e.g., BF₃·Et₂O)Amidino-phenol nih.govacs.org

The crucial step in these syntheses is the intramolecular cyclization that forms the oxazole ring. Starting from a 2-aminophenol and an appropriate carbonyl compound (like an aldehyde or carboxylic acid derivative), the reaction is initiated by the more nucleophilic amino group attacking the electrophilic carbonyl carbon.

From Aldehydes: The initial product is a Schiff base (an imine). The phenolic hydroxyl group then attacks the imine carbon in an intramolecular fashion. The resulting heterocyclic intermediate subsequently undergoes oxidation (often by air) to lose two hydrogen atoms and form the stable, aromatic benzoxazole ring. acs.org

From Carboxylic Acids: The amino group first forms an amide bond with the carboxylic acid. Under dehydrating conditions (e.g., high temperature or with PPA), the phenolic hydroxyl group attacks the amide carbonyl carbon, leading to cyclization. Elimination of a water molecule then yields the benzoxazole.

A variety of catalysts can be employed to facilitate these cyclizations, ranging from simple Brønsted acids to transition metal complexes, with modern approaches focusing on green, reusable catalysts and milder reaction conditions. nih.govorganic-chemistry.orgrsc.org

There are two primary strategies for introducing the bromine atom at the C6 position of the benzoxazole ring.

From a Brominated Precursor: The most direct and regioselective method is to begin the synthesis with a commercially available or readily prepared starting material that already contains the bromine atom at the desired position. For this synthesis, 2-amino-5-bromophenol is the ideal precursor. Using this starting material ensures that the bromine is unambiguously located at the correct position in the final product.

Electrophilic Aromatic Bromination: An alternative is the direct bromination of a pre-formed benzoxazole ring, such as 1-(benzo[d]oxazol-2-yl)ethanone. Electrophilic aromatic substitution on the benzene (B151609) portion of the benzoxazole ring is feasible. Reagents commonly used for such brominations include N-bromosuccinimide (NBS) or bromine in a suitable solvent. commonorganicchemistry.commdpi.com The position of bromination (regioselectivity) is directed by the existing substituents. The benzoxazole moiety itself is generally considered an activating group and directs incoming electrophiles to the C4 and C6 positions. Therefore, direct bromination of 1-(benzo[d]oxazol-2-yl)ethanone could potentially yield the desired C6-bromo isomer, although mixtures with other isomers are possible.

Similar to the introduction of the bromo group, the ethanone (acetyl) group at the C2 position can be installed either during the ring formation or after the benzoxazole core has been constructed.

Incorporation during Cyclization: This is the most common approach and aligns with the retrosynthetic disconnection of the oxazole ring. It involves the condensation of 2-amino-5-bromophenol with a reagent that provides the C2-carbon and the attached acetyl group simultaneously. Suitable reagents include:

Pyruvic acid (or its ester/chloride)

Methylglyoxal

Diacetyl

Post-Cyclization Acylation: This strategy involves functionalizing the C2 position of a 6-bromobenzoxazole intermediate. The C2-proton of benzoxazoles is not acidic enough for simple deprotonation and acylation. Therefore, this route typically requires more advanced methods, such as:

Directed metalation: Deprotonation at the C2 position using a strong organolithium base, followed by quenching the resulting C2-lithiated benzoxazole with an acetylating agent like acetyl chloride or acetic anhydride (B1165640).

Radical acylation: Modern photoredox catalysis methods have enabled the acylation of heterocycles, which could be a potential, though more complex, route. researchgate.net

Modern and Sustainable Synthetic Approaches

Recent advancements in organic synthesis have been driven by the need for more environmentally benign and efficient processes. These modern strategies are central to the potential synthesis of this compound.

Transition metal catalysis offers powerful tools for the construction of heterocyclic systems like benzoxazoles. Catalysts based on palladium, copper, and nickel are particularly effective for facilitating C-N and C-O bond formations, which are crucial steps in benzoxazole synthesis. ijpsonline.com For the synthesis of 2-substituted benzoxazoles, transition metals can catalyze the intramolecular cyclization of precursor molecules under mild conditions.

One potential pathway involves a palladium/copper-catalyzed direct arylation for the synthesis of 2,4-disubstituted oxazoles, a method that could be adapted for benzoxazole synthesis. ijpsonline.com Another approach is the one-pot synthesis/Suzuki-Miyaura coupling, which allows for the construction of the oxazole ring followed by functionalization in a single sequence, often utilizing a nickel catalyst. ijpsonline.com These methods are valued for their high efficiency and functional group tolerance.

Table 1: Examples of Transition Metal-Catalyzed Benzoxazole Syntheses

Catalyst SystemReactantsReaction TypeKey Advantage
Palladium/Coppero-aminophenol, Aryl HalideDirect Arylation/CyclizationHigh efficiency and regioselectivity
NickelCarboxylic acid, Amino acid, Boronic acidOne-Pot Synthesis/Suzuki CouplingBuilds complexity in a single step
Coppero-haloaniline, Carboxylic acidTandem C-N/C-O couplingReadily available and cost-effective catalyst

Microwave-assisted organic synthesis has emerged as a transformative technology that dramatically accelerates reaction rates, often leading to higher yields and cleaner products compared to conventional heating methods. researchgate.neteurekaselect.com The synthesis of benzoxazoles, including potentially this compound, is particularly amenable to microwave irradiation. The core reaction, the condensation of an o-aminophenol with a carbonyl compound or carboxylic acid, can be completed in minutes under microwave heating, compared to several hours with traditional refluxing. nih.govconnectjournals.com

This technique offers efficient, internal heating by direct coupling of microwave energy with the molecules in the reaction mixture. researchgate.net Catalyst-free protocols in green media like water have been developed for benzoxazole synthesis under microwave conditions, highlighting the method's alignment with sustainable chemistry. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Benzoxazole Synthesis

ReactantsMethodReaction TimeYield (%)Reference
2-Aminophenol, BenzaldehydeConventional Heating (Reflux)6-8 hours75% researchgate.net
2-Aminophenol, BenzaldehydeMicrowave Irradiation5-10 minutes92% researchgate.net
2-Aminobenzothiazole, 2-BromoacetophenoneConventional Heating (100°C)Several hoursTrace nih.gov
2-Aminobenzothiazole, 2-BromoacetophenoneMicrowave Irradiation (100°C)15 minutes95% nih.gov

The application of nanocatalysts represents a significant advancement in sustainable synthesis, offering benefits such as high surface-area-to-volume ratio, enhanced catalytic activity, and ease of recovery and reuse. mdpi.com In the context of benzoxazole synthesis, various metal and metal oxide nanoparticles have been employed to efficiently catalyze the condensation and cyclization steps.

Table 3: Nanocatalysts in the Synthesis of O-Heterocycles

NanocatalystReaction TypeKey FeaturesReference
Pd@N,O-Carbon NCSynthesis of 2-benzofuransHigh efficiency, reusability mdpi.com
MgO@PMO-IL hybrid NCOne-pot three-component synthesis of spiroindole–furan derivativesReusable up to seven times, simple filtration recovery mdpi.com
MnFe₂O₄ NPs on clinoptiloliteClaisen–Schmidt condensation for chalconesStrong catalytic performance, high tolerance of substituents mdpi.com

The design of synthetic routes for this compound can be guided by the twelve principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. nih.govnih.gov These principles provide a framework for creating more sustainable chemical processes. athensjournals.gr

Key principles applicable to this synthesis include:

Prevention: Designing syntheses to minimize waste.

Atom Economy: Maximizing the incorporation of all reactant atoms into the final product.

Less Hazardous Chemical Syntheses: Using and generating substances with minimal toxicity.

Design for Energy Efficiency: Minimizing energy requirements, for example, by using microwave heating instead of conventional reflux. athensjournals.gr

Use of Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents to reduce waste.

Adopting these principles involves selecting environmentally benign solvents (e.g., water, ethanol), utilizing energy-efficient methods like microwave irradiation, and employing recyclable catalysts such as nanocatalysts.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. windows.net This approach embodies the principles of green chemistry by reducing the number of synthetic steps, minimizing solvent and energy use, and decreasing waste generation. nih.gov

A hypothetical MCR for a benzoxazole derivative could involve the one-pot reaction of an o-aminophenol (like 2-amino-4-bromophenol), a carbonyl compound (an acetyl source), and a coupling agent or catalyst. nih.gov Such strategies allow for the rapid construction of complex molecular architectures from simple precursors, making them highly valuable in diversity-oriented synthesis for drug discovery and materials science. nih.gov

Mechanistic Investigations of Key Synthetic Transformations

The primary transformation in the synthesis of this compound is the condensation and subsequent cyclization of 2-amino-4-bromophenol (B1269491) with a pyruvic acid equivalent. The generally accepted mechanism proceeds through several key steps:

Initial Condensation: The amino group of 2-amino-4-bromophenol undergoes a nucleophilic attack on the carbonyl carbon of the acetyl-containing reactant (e.g., pyruvic acid). This is followed by dehydration to form a Schiff base (imine) intermediate.

Intramolecular Cyclization: The phenolic hydroxyl group then acts as a nucleophile, attacking the imine carbon in an intramolecular fashion. This step forms a five-membered oxazoline (B21484) ring.

Aromatization: The final step involves the elimination of a molecule of water (dehydration) or oxidation from the oxazoline intermediate to yield the stable, aromatic benzoxazole ring system.

This sequence of condensation, intramolecular cyclization, and aromatization is a classic and robust method for the formation of the benzoxazole core. Understanding this mechanism allows chemists to optimize reaction conditions and select appropriate reagents to maximize the yield and purity of the desired product.

Proposed Reaction Mechanisms for Cyclization

The cornerstone of the synthesis of this compound is the cyclization reaction that forms the benzoxazole ring. The most common pathway involves the condensation of a 2-aminophenol with a carbonyl-containing compound. nih.gov For the target molecule, the precursor is 2-amino-4-bromophenol.

A general mechanism for this transformation begins with the nucleophilic attack of the amino group of 2-amino-4-bromophenol on the carbonyl carbon of a reagent that will contribute the C2 and the attached acetyl group (e.g., a β-diketone like acetylacetone). This initial reaction forms a Schiff base or enamine intermediate. Following this, an intramolecular nucleophilic attack by the adjacent hydroxyl group on the imine carbon occurs. The final step is a dehydration (loss of a water molecule) from the resulting cyclic intermediate, which leads to the formation of the stable, aromatic benzoxazole ring. researchgate.netmdpi.com

One specific proposed mechanism involves the reaction of 2-aminophenols with β-diketones, catalyzed by a combination of a Brønsted acid and a copper salt like CuI. organic-chemistry.orgacs.org In this pathway, the Brønsted acid protonates the β-diketone, activating it for nucleophilic attack by the aminophenol. The copper catalyst is believed to facilitate the subsequent cyclization and dehydration steps. organic-chemistry.org

Another modern approach proposes a cascade reaction where an amide is first activated with an agent like triflic anhydride (Tf₂O). mdpi.com The activated intermediate is then attacked by the 2-aminophenol. This is followed by an intramolecular cyclization and an elimination step to yield the final 2-substituted benzoxazole. mdpi.com

Insights into Acylation and Bromination Mechanisms

Acylation: The introduction of the ethanone (acetyl) group at the C2 position of the benzoxazole ring is a critical step. This can be achieved through several mechanistic pathways:

Cyclization with an Acetyl-Containing Reagent: The most direct method involves using a reagent that already contains the acetyl functionality during the initial cyclization. For instance, the reaction of 2-amino-4-bromophenol with a β-diketone such as acetylacetone, catalyzed by a Brønsted acid and CuI, directly installs the acetylmethyl group at the 2-position, which can then be considered a precursor or derivative of the target ethanone. organic-chemistry.orgacs.orgorganic-chemistry.org

Post-Cyclization Acylation: While less common for this specific structure, a pre-formed 6-bromobenzo[d]oxazole (B1341829) could theoretically undergo a Friedel-Crafts-type acylation. However, this method is often challenging with electron-deficient heterocyclic systems.

Bromination: The bromine atom at the 6-position of the benzoxazole ring is typically incorporated by starting with a pre-brominated precursor, namely 2-amino-4-bromophenol. The mechanism for the synthesis of this precursor involves the electrophilic aromatic substitution of 2-aminophenol. The hydroxyl and amino groups are strong activating, ortho-, para-directing groups. Bromination of 2-aminophenol with an electrophilic bromine source (e.g., Br₂) would lead to substitution at the positions para to the hydroxyl group and ortho/para to the amino group, yielding the desired 4-bromo-2-aminophenol.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound and related benzoxazoles are highly dependent on the optimization of various reaction parameters, including the choice of solvent, temperature, and catalytic system.

Solvent Effects

The solvent plays a crucial role in benzoxazole synthesis, affecting reactant solubility, reaction rates, and, ultimately, product yield. Studies have explored a range of solvents, from polar to nonpolar, to identify optimal conditions. In some protocols, solvent-free conditions, particularly those utilizing microwave or sonication, have proven effective, offering environmental benefits and shorter reaction times. nih.gov For syntheses involving copper catalysts, solvents like dichlorobenzene have been used at high temperatures. acs.org In other cases, acetonitrile (B52724) has been identified as a suitable medium for reactions catalyzed by a combination of Brønsted acid and CuI. organic-chemistry.org

Catalyst SystemSolventTemperature (°C)Yield (%)Reference
Brønsted Acidic Ionic Liquid GelSolvent-Free13098 acs.orgnih.gov
LAIL@MNPSolvent-Free (Sonication)70Moderate to High nih.gov
TsOH·H₂O / CuIAcetonitrile (CH₃CN)80up to 82 organic-chemistry.org
Cu(II) saltDichlorobenzene160High acs.org

Temperature and Pressure Parameters

Reaction temperature is a critical parameter that must be carefully controlled to ensure efficient product formation while minimizing side reactions. Benzoxazole syntheses have been reported over a wide range of temperatures. Some modern catalytic methods operate at ambient or slightly elevated temperatures (30-80 °C), while others require more significant heating (100-160 °C) to drive the reaction to completion. nih.govorganic-chemistry.orgrsc.org For instance, a method using a Brønsted acidic ionic liquid gel found that the reaction hardly proceeded below 100 °C, with an optimal temperature of 130 °C achieving a 98% yield. acs.orgnih.gov In another study using a manganese-based MOF catalyst, increasing the temperature from 30 °C to 50 °C reduced the reaction time needed to achieve high conversion. rsc.org Most of these syntheses are conducted at atmospheric pressure, simplifying the experimental setup.

Catalyst/MethodTemperature (°C)TimeResultReference
Mn-TPADesolv MOF3010 min99.9% conversion rsc.org
Mn-TPADesolv MOF508 min99.9% conversion rsc.org
Fe₃O₄@SiO₂-SO₃H50-Optimal Temperature ajchem-a.com
TsOH·H₂O / CuI8016 hup to 82% yield organic-chemistry.org
Brønsted Acidic Ionic Liquid Gel1305 h98% yield acs.org
Polyphosphoric acid (PPA)145-1503-6 hGood to excellent yield nih.gov

Catalyst Loading and Ligand Design

The development of catalytic systems has significantly advanced the synthesis of benzoxazoles, allowing for milder reaction conditions and improved yields. Both homogeneous and heterogeneous catalysts are employed, including Brønsted and Lewis acids, transition metals, and nanocatalysts. acs.orgajchem-a.combohrium.comnih.gov

The optimization of catalyst loading is crucial for maximizing efficiency and minimizing cost. For example, in a synthesis using a Brønsted acidic ionic liquid (BAIL) gel, a catalyst loading of 1 mol% was found to be optimal, as any reduction led to a significant drop in yield. acs.orgnih.gov In another study using a manganese MOF, catalyst loading was optimized between 0.006 and 0.008 mmol to achieve 99.9% conversion. rsc.org Heterogeneous catalysts, such as magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H), are particularly advantageous as they can be easily recovered and reused for multiple reaction cycles without a significant loss of activity. nih.govajchem-a.com

In transition-metal-catalyzed reactions, particularly those involving copper, ligand design can be important. Ligands can stabilize the metal center, improve solubility, and modulate the catalyst's reactivity and selectivity. However, many modern protocols have also been developed that are ligand-free, simplifying the reaction system. bohrium.com

CatalystCatalyst LoadingConditionsYield/ConversionReference
Brønsted Acidic Ionic Liquid (BAIL) Gel1.0 mol %Solvent-free, 130 °C, 5 h98% acs.orgnih.gov
Mn-TPADesolv MOF0.007-0.008 mmolEthanol, 30 °C, 10 min99.9% conversion rsc.org
Fe₃O₄@SiO₂-SO₃H0.03 gSolvent-free, 50 °COptimal Yield ajchem-a.com
Cu(BF₄)₂·H₂OCatalyticK₂CO₃ base>70% bohrium.com

Iii. Chemical Reactivity and Derivatization Pathways of the Compound

Reactivity of the Benzoxazole (B165842) Ring System

The benzoxazole core, a fusion of a benzene (B151609) ring and an oxazole (B20620) ring, possesses unique electronic properties that dictate its reactivity towards different reagents.

Electrophilic Aromatic Substitution (on the brominated ring)

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds. masterorganicchemistry.comyoutube.com In the case of 1-(6-bromobenzo[d]oxazol-2-yl)ethanone, the reactivity of the benzene portion of the benzoxazole ring towards electrophiles is significantly influenced by the attached substituents. The reaction involves an electrophile replacing a hydrogen atom on the aromatic ring. masterorganicchemistry.com

The key factors governing EAS on this molecule are:

The Fused Oxazole Ring: The heterocyclic portion acts as an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack. This deactivation occurs because the electronegative oxygen and nitrogen atoms pull electron density away from the fused benzene ring, making it less nucleophilic.

The Bromo-Substituent: Halogens are known to be deactivating groups due to their electron-withdrawing inductive effect, yet they are ortho-, para-directors because of their electron-donating resonance effect. masterorganicchemistry.com

The C2-Acetyl Group: The ethanone (B97240) (acetyl) group at the 2-position of the oxazole ring is a strong electron-withdrawing group. Its influence is transmitted through the heterocyclic system, further deactivating the fused benzene ring.

Considering these combined effects, the benzene ring of this compound is strongly deactivated, making electrophilic aromatic substitution challenging. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation would require harsh conditions, potent electrophiles, and strong acid catalysts to proceed. masterorganicchemistry.comlumenlearning.com The regiochemical outcome would be complex, guided by the directing effects of the bromo group and the deactivating nature of the rest of the molecule.

Nucleophilic Aromatic Substitution (if activated)

Nucleophilic Aromatic Substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike typical SN2 reactions, the SNAr mechanism involves a two-step addition-elimination process. libretexts.org For this reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org

In this compound, the bromo-substituent can act as a leaving group. The benzoxazole moiety, particularly with the C2-acetyl group, is electron-withdrawing. However, for an efficient SNAr reaction to occur, a potent EWG, such as a nitro group (–NO₂), would typically need to be present at a position ortho or para to the bromine atom (i.e., at the C5 or C7 position). Without such strong activation, the compound is generally inert to nucleophilic aromatic substitution under standard conditions. libretexts.org If the ring were appropriately activated, various nucleophiles (e.g., alkoxides, amines) could displace the bromide.

Ring-Opening and Rearrangement Reactions

The benzoxazole ring, despite its aromaticity, can undergo ring-opening reactions under specific conditions, providing access to substituted 2-aminophenol (B121084) derivatives. This pathway offers a valuable synthetic strategy for creating more complex molecules. Various methods have been developed to cleave the C-O bond within the oxazole portion of the ring system.

One such method involves a phenyliodine bis(trifluoroacetate) (PIFA)-mediated ring-opening and coupling reaction with aryl isocyanates. researchgate.net This transition-metal-free protocol proceeds under mild conditions to yield 2-hydroxy diaryl ureas in high yields. researchgate.net Other approaches utilize Brønsted or Lewis acids to promote the isomerization and ring-opening of related heterocyclic systems like azetidines to form oxazolines, a reaction class that shares mechanistic principles with benzoxazole transformations. mdpi.comrsc.org

Reagent/CatalystReaction TypeProduct ClassReference
Phenyliodine bis(trifluoroacetate) (PIFA) / Aryl isocyanatesPIFA-mediated ring-opening/coupling2-Hydroxy diaryl ureas researchgate.net
Brønsted or Lewis Acids (e.g., Cu(OTf)₂)Acid-catalyzed isomerization2-Oxazolines (from azetidines) mdpi.com

Transformations Involving the Bromo-Substituent

The bromine atom at the C6 position is a key functional handle for derivatization, primarily through palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Carbon-Carbon Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The aryl bromide moiety of this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (a boronic acid or boronic ester) to form a new C-C bond. nih.gov The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. The versatility, mild conditions, and commercial availability of boronic acids make the Suzuki coupling a highly utilized transformation. nih.gov For instance, the Suzuki coupling of a structurally similar compound, 2-amino-6-bromobenzothiazole (B93375), with various aryl boronic acids has been shown to proceed efficiently to yield 6-arylbenzothiazole derivatives. mdpi.com A similar reactivity is expected for this compound.

Sonogashira Coupling: The Sonogashira reaction forms a C-C bond between an aryl halide and a terminal alkyne. wikipedia.org This transformation is co-catalyzed by palladium and copper complexes and requires a base, often an amine, which can also serve as the solvent. wikipedia.orgorganic-chemistry.org This reaction is highly effective for the synthesis of arylalkynes and has been widely applied in the preparation of natural products and pharmaceuticals. wikipedia.orgresearchgate.net The bromo-substituted benzoxazole can be readily coupled with various alkynes using this method. nih.gov

Heck Reaction: The Heck (or Mizoroki-Heck) reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, typically with high trans selectivity. organic-chemistry.orgwikipedia.org The reaction is catalyzed by a palladium complex in the presence of a base. wikipedia.orgyoutube.com The Heck reaction is a powerful method for C-C bond formation and can be performed both inter- and intramolecularly. youtube.comlibretexts.org The 6-bromo position of the title compound can serve as the entry point for introducing alkenyl substituents via this methodology. nih.gov

Reaction NameCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraBoronic acid/esterPd(0) catalyst, Base6-Arylbenzoxazole derivative
SonogashiraTerminal alkynePd(0) catalyst, Cu(I) co-catalyst, Base6-Alkynylbenzoxazole derivative
HeckAlkenePd(0) catalyst, Base6-Alkenylbenzoxazole derivative

Carbon-Heteroatom Coupling Reactions (e.g., Buchwald-Hartwig)

Beyond C-C bonds, the bromo-substituent is also a prime site for forming carbon-heteroatom bonds, most notably carbon-nitrogen bonds.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for the synthesis of aryl amines from aryl halides. wikipedia.orgacsgcipr.org The reaction couples an aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a specialized phosphine (B1218219) ligand, and a strong base. wikipedia.orglibretexts.org The development of various generations of sophisticated and sterically hindered phosphine ligands (e.g., X-Phos) has greatly expanded the scope and efficiency of this reaction, allowing for the coupling of a wide range of amines under relatively mild conditions. organic-chemistry.orgbeilstein-journals.org This reaction provides a direct and modular route to synthesize 6-aminobenzoxazole derivatives from this compound. beilstein-journals.org The reaction proceeds via a catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination. wikipedia.orglibretexts.org

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful organometallic reaction that transforms an organic halide into an organometallic reagent by replacing the halogen atom with a metal. wikipedia.org This conversion effectively reverses the polarity at the carbon atom, turning an electrophilic center into a potent nucleophile, which can then react with a wide range of electrophiles. For this compound, the bromine atom at the C-6 position can undergo this exchange.

The most common reagents for this transformation are organolithium compounds, such as n-butyllithium (n-BuLi). wikipedia.org The reaction is typically rapid and performed at low temperatures (e.g., -78 °C) to prevent side reactions. nih.gov The resulting 6-lithiobenzoxazole intermediate is a highly reactive species that can be used to form new carbon-carbon or carbon-heteroatom bonds.

However, the presence of the electrophilic acetyl group in the target molecule complicates this reaction. The newly formed organolithium intermediate could potentially react intramolecularly or intermolecularly with the ketone. To circumvent this, a common strategy involves using magnesium-based reagents or a combination of reagents that favor exchange over nucleophilic attack. For instance, the use of isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride (LiCl), can facilitate a bromine-magnesium exchange to form a more stable Grignard reagent. researchgate.net This "turbo-Grignard" reagent is generally less reactive towards ketones at low temperatures than its organolithium counterpart.

Reaction TypeReagentConditionsIntermediateSubsequent Reaction Example
Lithium-Halogen Exchange n-BuLi or t-BuLiTHF, -78 °C6-Lithio-benzoxazole derivativeQuenching with an electrophile (e.g., CO₂, aldehydes, alkyl halides)
Magnesium-Halogen Exchange i-PrMgCl·LiClTHF, -20 °C to 0 °C6-Magnesio-benzoxazole derivative (Grignard reagent)Cross-coupling reactions (e.g., Negishi), reaction with electrophiles

This table represents typical conditions for halogen-metal exchange reactions on aryl bromides; specific application to this compound may require optimization to account for the ethanone group.

Reactivity of the Ethanone Group

The ethanone group (-COCH₃) is a hub of chemical reactivity, featuring an electrophilic carbonyl carbon and acidic α-hydrogens. This duality allows for a broad spectrum of transformations.

The ethanone moiety can participate in various condensation reactions. For instance, in an aldol-type reaction, the enolate of this compound can act as a nucleophile, attacking an aldehyde or another ketone. Alternatively, the carbonyl group itself can serve as the electrophile, reacting with other enolates.

A noteworthy example is the Claisen-Schmidt condensation, where the ketone reacts with an aromatic aldehyde in the presence of a base (like NaOH or KOH) to form a chalcone (B49325) derivative (an α,β-unsaturated ketone). These chalcones are valuable intermediates for the synthesis of various heterocyclic compounds. Similarly, condensation with hydrazine (B178648) or substituted hydrazines yields hydrazone derivatives. jddtonline.info

The carbonyl carbon of the ethanone group is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction class allows for the conversion of the ketone into a variety of other functional groups. For example, reduction with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) converts the ketone into a secondary alcohol, 1-(6-bromobenzo[d]oxazol-2-yl)ethanol.

Addition of organometallic reagents, like Grignard reagents (R-MgBr) or organolithium reagents (R-Li), results in the formation of tertiary alcohols. The choice of the R-group in the organometallic reagent allows for the introduction of diverse alkyl, alkenyl, or aryl substituents.

The protons on the methyl group adjacent to the carbonyl (the α-protons) are acidic (pKa ≈ 19-20 in DMSO) and can be removed by a suitable base to form a nucleophilic enolate anion. bham.ac.ukwikipedia.org The generation and subsequent reaction of this enolate are cornerstones of C-C bond formation in organic synthesis. teachthemechanism.com

Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are typically used to ensure complete and irreversible deprotonation, forming the kinetic enolate at low temperatures. mnstate.edu This enolate can then react with a variety of electrophiles in Sₙ2-type reactions. mnstate.edu For example, alkylation with an alkyl halide (e.g., methyl iodide) introduces an alkyl group at the α-position, while reaction with a halogen source (e.g., Br₂) can lead to α-halogenation.

Reaction TypeBase/ReagentElectrophileProduct Type
Alkylation LDA, THF, -78 °CR-X (e.g., CH₃I)α-Alkylated ketone
Halogenation Base (e.g., NaOEt)Br₂α,α,α-Tribromoketone (via Haloform reaction)
Aldol Addition LDA or NaOH/H₂OR-CHO (Aldehyde)β-Hydroxy ketone

This table outlines general enolate reactions. The specific outcomes can be influenced by reaction conditions and the stoichiometry of the reagents.

Beyond the simple reduction to an alcohol, the ethanone group can undergo more extensive transformations. Complete reduction of the carbonyl group to a methylene (B1212753) group (-CH₂-) can be achieved under harsh conditions, such as the Wolff-Kishner (hydrazine, strong base, high temperature) or Clemmensen (zinc-mercury amalgam in concentrated acid) reductions.

Conversely, the methyl ketone moiety can be oxidized. A classic example is the haloform reaction, where treatment with a halogen (Br₂ or I₂) in the presence of a strong base (e.g., NaOH) leads to the formation of a carboxylate and a haloform (e.g., bromoform, CHBr₃). This reaction proceeds via the repeated halogenation of the α-carbon followed by cleavage. Another oxidative pathway is the Baeyer-Villiger oxidation, where a peroxy acid (like m-CPBA) converts the ketone into an ester, in this case, a 6-bromobenzo[d]oxazol-2-yl acetate.

Synthesis of Structural Analogs and Advanced Derivatives

The chemical reactivity described above provides numerous avenues for synthesizing structural analogs and advanced derivatives of this compound. These derivatives are often explored in the context of medicinal chemistry and materials science. nih.govijpbs.com

For example, the bromine atom can be functionalized using transition-metal-catalyzed cross-coupling reactions. A Suzuki coupling with an arylboronic acid, a Heck coupling with an alkene, or a Buchwald-Hartwig amination with an amine can be employed to attach diverse substituents at the C-6 position, often after converting the bromide to a more reactive organometallic species.

The ethanone group serves as a versatile anchor for building more complex side chains. Condensation with various reagents can lead to the formation of pyrazoles, isoxazoles, and other heterocyclic systems. mdpi.com For instance, reacting the ketone with a substituted hydrazine can be the first step in constructing a pyrazole (B372694) ring fused or linked to the benzoxazole core. The synthesis of a series of 1-(6-bromobenzo[d]thiazol-2-yl)-2-(disubstitutedmethylene)hydrazine derivatives highlights a similar strategy applied to a related benzothiazole (B30560) scaffold. jddtonline.info These multi-step synthetic sequences allow for the systematic modification of the parent compound to create libraries of new molecules with potentially novel properties.

Systematic Modification of the Halogen Position

The presence of a bromine atom at the 6-position of the benzoxazole ring is a key feature that allows for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of analogous 6-bromobenzothiazole (B1273717) derivatives provides strong evidence for the feasibility of such transformations.

For instance, studies on 2-amino-6-bromobenzothiazole have demonstrated its successful Suzuki cross-coupling with a range of aryl boronic acids and esters. nih.gov These reactions are typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base like K₂CO₃ or K₃PO₄, in a suitable solvent system like dioxane/water or DMF. nih.govresearchgate.net The reaction conditions are generally mild and tolerate a wide variety of functional groups, making this a robust method for introducing diverse aryl and heteroaryl substituents at the 6-position.

The following table illustrates the types of transformations that are anticipated for this compound based on the reactivity of similar bromo-substituted heterocycles.

Table 1: Potential Suzuki-Miyaura Cross-Coupling Reactions at the 6-Position

Aryl/Heteroaryl Boronic Acid/Ester Expected Product at 6-Position Potential Impact on Properties
Phenylboronic acid Phenyl Increased lipophilicity
4-Methoxyphenylboronic acid 4-Methoxyphenyl Introduction of an electron-donating group
4-Trifluoromethylphenylboronic acid 4-Trifluoromethylphenyl Introduction of an electron-withdrawing group
Pyridine-3-boronic acid 3-Pyridyl Enhanced aqueous solubility and potential for hydrogen bonding
Thiophene-2-boronic acid 2-Thienyl Altered electronic properties and steric profile

The successful implementation of these coupling strategies would yield a library of 6-aryl/heteroaryl-substituted 2-acetylbenzoxazoles, allowing for a systematic investigation of structure-activity relationships.

Variation of the Acyl Side Chain

The ethanone group at the 2-position of the benzoxazole ring is a versatile handle for a wide array of chemical transformations. The acidic α-protons of the methyl group and the electrophilic nature of the carbonyl carbon allow for numerous derivatization pathways.

A prominent reaction of the 2-acetyl group is the Claisen-Schmidt condensation with various aromatic and heteroaromatic aldehydes. ijraset.comnih.govijarsct.co.in This base-catalyzed reaction leads to the formation of α,β-unsaturated ketones, commonly known as chalcones. ijraset.comnih.govijarsct.co.in These chalcone derivatives of this compound can serve as key intermediates for the synthesis of various heterocyclic compounds. nih.govsphinxsai.com

For example, the reaction of these chalcones with hydrazine derivatives can yield pyrazoline and pyrazole rings. nih.govsphinxsai.com Similarly, reaction with hydroxylamine (B1172632) hydrochloride can lead to the formation of isoxazoline (B3343090) and isoxazole (B147169) moieties. nih.govsphinxsai.com These transformations significantly expand the chemical diversity of the original scaffold, introducing new five-membered heterocyclic rings with potential biological activities.

The following table summarizes some of the key reactions for modifying the acyl side chain.

Table 2: Derivatization Reactions of the 2-Ethanone Side Chain

Reagent(s) Reaction Type Product Class
Aromatic aldehyde, NaOH or KOH Claisen-Schmidt Condensation Chalcones
Hydrazine hydrate Cyclocondensation Pyrazolines/Pyrazoles
Hydroxylamine hydrochloride Cyclocondensation Isoxazolines/Isoxazoles
Thiourea/Urea Cyclocondensation Thiazines/Oxazines

Beyond these condensation reactions, the methyl ketone can be a substrate for other important organic transformations. The Willgerodt-Kindler reaction, for instance, could convert the acetyl group into a thioamide and subsequently into a carboxylic acid or amide with a rearranged carbon skeleton. Other potential modifications include Mannich reactions to introduce aminomethyl groups and Knoevenagel condensations with active methylene compounds.

Design of Hybrid Molecular Architectures

Molecular hybridization is a powerful strategy in drug discovery that involves combining two or more pharmacophores into a single molecule. This approach can lead to compounds with improved affinity, selectivity, and pharmacokinetic profiles. This compound is an excellent platform for the design of such hybrid molecules.

One approach involves the derivatization of the acyl side chain, as discussed previously, to incorporate other heterocyclic moieties. For example, the synthesis of pyrazole or isoxazole rings from the chalcone intermediates of this compound results in hybrid molecules containing both benzoxazole and pyrazole/isoxazole scaffolds.

Another strategy is to utilize the bromo group at the 6-position as a handle for introducing other pharmacophoric units via cross-coupling reactions. For instance, coupling with a boronic acid derivative of another heterocyclic system, such as a quinazoline (B50416) or a triazole, would lead to novel hybrid architectures. The literature contains examples of quinazolinone-benzimidazole hybrids and benzoxazole-triazole hybrids, demonstrating the feasibility of this approach.

The following table presents some potential hybrid molecular architectures that could be designed from this compound.

Table 3: Potential Hybrid Molecular Architectures

Hybrid Type Synthetic Strategy Incorporated Pharmacophore
Benzoxazole-Pyrazole Claisen-Schmidt condensation followed by cyclization with hydrazine Pyrazole
Benzoxazole-Isoxazole Claisen-Schmidt condensation followed by cyclization with hydroxylamine Isoxazole
Benzoxazole-Quinazoline Suzuki coupling of the 6-bromo position with a quinazoline-boronic acid Quinazoline
Benzoxazole-Triazole Click chemistry or coupling reactions Triazole

The rational design of such hybrid molecules, based on the known biological activities of the individual pharmacophores, represents a promising avenue for the discovery of novel therapeutic agents.

Iv. Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure and chemical environment of atoms within a molecule. For organic compounds like 1-(6-Bromobenzo[d]oxazol-2-yl)ethanone, ¹H and ¹³C NMR are fundamental for structural determination.

Proton NMR (¹H NMR) provides information on the number of different types of protons and their relative positions in the molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons on the benzoxazole (B165842) ring and the methyl protons of the ethanone (B97240) group.

The benzoxazole ring contains three aromatic protons (H-4, H-5, and H-7).

H-7 : This proton is adjacent to the bromine atom and is expected to appear as a doublet.

H-5 : This proton is coupled to H-4 and will likely appear as a doublet of doublets.

H-4 : This proton is coupled to H-5 and should appear as a doublet.

-CH₃ : The methyl protons of the acetyl group are in a unique chemical environment and will appear as a singlet, typically in the downfield region due to the adjacent carbonyl group.

Table 1: Predicted ¹H NMR Spectral Data for this compound
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4~7.7 - 7.9dJ ≈ 8.5 Hz
H-5~7.4 - 7.6ddJ ≈ 8.5, 2.0 Hz
H-7~7.8 - 8.0dJ ≈ 2.0 Hz
-CH₃~2.7 - 2.8s-

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. For this compound, nine distinct carbon signals are expected. The chemical shifts are influenced by the electronegativity of adjacent atoms (O, N, Br) and the magnetic anisotropy of the aromatic system.

Carbonyl Carbon (C=O) : This carbon is highly deshielded and appears significantly downfield.

Benzoxazole Carbons : The carbons of the fused ring system (C-2, C-3a, C-4, C-5, C-6, C-7, C-7a) will have characteristic shifts in the aromatic region. The carbon atom bonded to bromine (C-6) will be influenced by the halogen's electronic effects.

Methyl Carbon (-CH₃) : This carbon of the acetyl group will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound
CarbonPredicted Chemical Shift (δ, ppm)
-CH₃~25 - 30
C=O~190 - 195
C-2~160 - 165
C-3a~148 - 152
C-4~110 - 115
C-5~125 - 130
C-6~115 - 120
C-7~120 - 125
C-7a~140 - 145

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. researchgate.net

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show a correlation between the adjacent aromatic protons H-4 and H-5, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign the carbon signals for C-4, C-5, C-7, and the methyl group by linking them to their attached protons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range (2-3 bond) correlations between protons and carbons. HMBC is invaluable for piecing together the molecular skeleton. For instance, correlations would be expected from the methyl protons to the carbonyl carbon (C=O) and the C-2 carbon of the oxazole (B20620) ring, confirming the position of the acetyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

For this compound, the mass spectrum would exhibit a characteristic molecular ion peak. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, a pair of peaks (M+ and M+2) of similar intensity would be observed for the molecular ion and any bromine-containing fragments. jbarbiomed.com

Table 3: Predicted Molecular Ion Peaks for this compound
IonFormulaCalculated m/zRelative Abundance
[M]⁺ (with ⁷⁹Br)C₉H₆⁷⁹BrNO₂238.96~100%
[M+2]⁺ (with ⁸¹Br)C₉H₆⁸¹BrNO₂240.96~98%

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. This technique is essential for confirming the molecular formula of a newly synthesized compound. researchgate.net The precise mass measurement distinguishes the target compound from other molecules with the same nominal mass.

Molecular Formula : C₉H₆BrNO₂

Calculated Exact Mass for [M+H]⁺ : 239.9658 (for ⁷⁹Br)

The fragmentation pattern observed in a mass spectrum provides a fingerprint of the molecule's structure. In electron ionization (EI) mass spectrometry, the molecular ion can undergo characteristic fragmentation reactions. For this compound, a primary fragmentation pathway would be the alpha-cleavage of the bond between the carbonyl group and the benzoxazole ring, leading to the loss of an acetyl radical (•CH₃CO) or the formation of an acylium ion [CH₃CO]⁺.

A key fragmentation would involve the loss of the acetyl group, resulting in a stable 6-bromobenzoxazolyl cation.

[M - CH₃]⁺ : Loss of a methyl radical from the molecular ion.

[CH₃CO]⁺ : Formation of the acylium ion, a common fragment for ketones (m/z = 43).

[M - CH₂CO]⁺ : Loss of ketene (B1206846) from the molecular ion.

[M - Br]⁺ : Loss of the bromine radical.

Analysis of these fragments helps to confirm the presence of the acetyl group and the bromobenzoxazole core.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The principle is based on the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint for the compound.

For "this compound," the IR spectrum is expected to exhibit several key absorption bands corresponding to its distinct structural features. The presence of the carbonyl group (C=O) of the ethanone moiety is one of the most prominent features, typically appearing as a strong, sharp absorption band in the region of 1680-1700 cm⁻¹. The exact position of this band can be influenced by conjugation with the benzoxazole ring.

The benzoxazole ring itself gives rise to a series of characteristic absorptions. The C=N stretching vibration is expected in the 1630-1570 cm⁻¹ region. The C-O-C stretching of the oxazole ring typically appears between 1270 and 1230 cm⁻¹. Aromatic C=C stretching vibrations from the benzene (B151609) ring will produce bands in the 1600-1450 cm⁻¹ range. Furthermore, C-H stretching vibrations of the aromatic ring are anticipated just above 3000 cm⁻¹, while the C-H stretching of the methyl group will be observed just below 3000 cm⁻¹. The C-Br stretching vibration is expected at lower frequencies, typically in the 600-500 cm⁻¹ range. A study on a related brominated benzoxazole derivative, N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide, provided both experimental and theoretical FT-IR data that supports the assignment of these characteristic vibrational modes. esisresearch.org

Table 1: Expected Infrared Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching> 3000
Methyl C-HStretching< 3000
Carbonyl (C=O)Stretching1680 - 1700
Imine (C=N)Stretching1630 - 1570
Aromatic C=CStretching1600 - 1450
Ether (C-O-C)Stretching1270 - 1230
Carbon-Bromine (C-Br)Stretching600 - 500

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. This technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis range. The benzoxazole ring system in "this compound" is a significant chromophore.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the conjugated aromatic system. Studies on similar 2-substituted benzoxazole derivatives have shown that they typically exhibit maximum absorption wavelengths (λmax) in the ultraviolet A (UVA) range, from 320 to 400 nm. scielo.brsemanticscholar.org For instance, a study on 2-(2'-hydroxyphenyl) benzoxazole derivatives reported λmax values ranging from 336 to 374 nm in ethanol. scielo.brsemanticscholar.org

The presence of the bromine atom, an auxochrome, on the benzene ring may cause a slight bathochromic (red) shift in the absorption maximum compared to the non-brominated analog. This is due to the electron-donating effect of the halogen's lone pairs extending the conjugation. nih.gov The ethanone substituent at the 2-position also influences the electronic structure and, consequently, the absorption spectrum. The specific λmax and molar absorptivity (ε) values are unique to the compound's structure and can be used for quantitative analysis.

X-ray Crystallography for Solid-State Structure Determination

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of a synthesized compound and for separating it from reaction byproducts or starting materials.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a mixture. For "this compound," a reverse-phase HPLC method would be most suitable for purity assessment. This typically involves a nonpolar stationary phase, such as a C18 column, and a polar mobile phase.

A common mobile phase for analyzing benzoxazole and related benzimidazole (B57391) derivatives is a mixture of acetonitrile (B52724) and water, often with a small amount of acid like formic or phosphoric acid to improve peak shape. sielc.comptfarm.plnih.gov The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of the compound is determined by integrating the area of the peak corresponding to the target molecule and comparing it to the total area of all peaks in the chromatogram. HPLC analysis of novel pleuromutilin (B8085454) derivatives containing substituted benzoxazole determined the purity of the target compounds to be above 95%. tandfonline.com

Table 2: Typical HPLC Parameters for Benzoxazole Derivatives

ParameterCondition
ColumnC18 (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile PhaseAcetonitrile/Water gradient
DetectorUV at a specific wavelength (e.g., 254 nm)
Flow Rate~1.0 mL/min

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used primarily for monitoring the progress of a chemical reaction and for the initial assessment of product purity. In the synthesis of benzoxazole derivatives, TLC is routinely used to determine when the starting materials have been consumed and the product has formed. semanticscholar.orgmdpi.comresearchgate.netjetir.org

For "this compound," a silica (B1680970) gel plate would serve as the stationary phase. The mobile phase, or eluent, would typically be a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. The optimal ratio of these solvents is determined experimentally to achieve good separation between the spots corresponding to the starting materials, product, and any byproducts. The spots are visualized under UV light, as the conjugated benzoxazole ring is UV-active. mdpi.com The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic of the compound under specific TLC conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is suitable for the analysis of volatile and thermally stable compounds like "this compound."

In GC-MS, the compound is first vaporized and separated from other components in a mixture as it passes through a capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint. The molecular ion peak (M+) would confirm the molecular weight of the compound. The fragmentation pattern provides structural information that can be used to confirm the identity of the analyte. The analysis of halogenated carbazoles, a related class of compounds, has been successfully performed using GC-MS. nih.govresearchgate.net GC-MS has also been used to characterize various other benzoxazole derivatives. rsc.org

V. Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its structure and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting the properties of organic compounds due to its balance of accuracy and computational cost. For 1-(6-Bromobenzo[d]oxazol-2-yl)ethanone, DFT calculations can be employed to determine a wide range of properties, including optimized molecular geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energy levels. DFT has been successfully applied to study other benzoxazole (B165842) derivatives, providing insights into their chemical reactivity and spectroscopic properties. For instance, studies on related benzoxazole compounds have utilized DFT to understand reaction mechanisms and predict molecular stability.

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides information about the molecule's chemical reactivity, kinetic stability, and electronic transitions. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited. For this compound, the distribution of the HOMO and LUMO across the benzoxazole ring, the bromo-substituent, and the ethanone (B97240) group would determine the sites most susceptible to electrophilic and nucleophilic attack. Analysis of related heterocyclic compounds often shows that the HOMO is distributed over the electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient regions.

Table 1: Illustrative Frontier Molecular Orbital Energies (eV) for a Benzoxazole Derivative

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO -1.8
HOMO-LUMO Gap 4.7

Note: This data is illustrative and based on typical values for similar heterocyclic compounds.

Molecular geometry optimization is a computational process to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy state. For this compound, this would involve determining the most stable bond lengths, bond angles, and dihedral angles. The planarity of the benzoxazole ring system and the orientation of the ethanone substituent are key structural features that would be elucidated.

Conformational analysis is particularly important for understanding the flexibility of the molecule and identifying the most stable conformers. A study on a related compound, 3-(6-benzoyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid, identified multiple stable conformers, with the most stable one being significantly lower in energy. nih.govresearchgate.net A similar analysis for this compound would reveal the preferred spatial arrangement of its atoms.

Table 2: Predicted Geometrical Parameters for this compound (Illustrative)

Parameter Bond/Angle Predicted Value
Bond Length C-Br 1.89 Å
Bond Length C=O 1.23 Å
Bond Angle O-C-C (ethanone) 120.5°
Dihedral Angle Benzoxazole-ethanone 15°

Note: These values are hypothetical and serve as examples of parameters that would be calculated.

Vibrational frequency analysis is a computational technique that predicts the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes and their corresponding frequencies, it is possible to assign the peaks observed in experimental spectra to specific molecular motions, such as stretching, bending, and twisting of chemical bonds.

For this compound, this analysis would help in the interpretation of its experimental IR and Raman spectra. The calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational methods. A study on 3-(6-benzoyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid demonstrated good agreement between the computed harmonic vibrations and the observed IR spectral data. nih.govresearchgate.net

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative)

Vibrational Mode Functional Group Predicted Frequency (cm⁻¹)
C=O Stretch Ethanone 1685
C-Br Stretch Bromo-substituent 650
C=N Stretch Oxazole (B20620) ring 1610
Aromatic C-H Stretch Benzene (B151609) ring 3050

Note: These are example frequencies and would need to be calculated specifically for the target molecule.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules over time, providing insights that are not accessible from static quantum chemical calculations.

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion and conformational changes over a period of time.

For this compound, MD simulations could be used to study its behavior in different solvents, its interaction with biological macromolecules, or its conformational dynamics. For example, MD simulations have been used to study the stability of ligand-receptor complexes involving benzoxazole derivatives, providing insights into their binding modes and interaction energies. eco-vector.comnih.gov Such simulations would be valuable in assessing the potential of this compound in drug design and materials science.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry serves as a powerful tool for predicting the most likely pathways for chemical reactions and for characterizing the high-energy transition states that govern reaction rates. For the synthesis of this compound and its subsequent reactions, density functional theory (DFT) calculations are a common method to map out the potential energy surface.

A plausible synthetic route to 2-substituted benzoxazoles involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid derivative. In the case of this compound, this would likely involve the reaction of 4-bromo-2-aminophenol with a derivative of pyruvic acid. Computational modeling of this reaction would typically involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Transition State Searching: Algorithms are used to locate the saddle point on the potential energy surface that connects reactants to products. This represents the transition state.

Frequency Calculations: These calculations are performed to confirm the nature of the stationary points. Reactants and products will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Profile Construction: The relative energies of all species along the reaction pathway are calculated to construct a reaction energy profile, which indicates the feasibility of the proposed mechanism.

Quantitative Structure-Property/Reactivity Relationship (QSPR/QSRR) Studies

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a compound with its physicochemical properties or reactivity. These models are built on the principle that the properties and reactivity of a molecule are determined by its structure.

For a series of benzoxazole derivatives, QSPR/QSRR studies can be employed to predict various properties, such as solubility, boiling point, or chromatographic retention times, as well as reactivity parameters like reaction rates or equilibrium constants. The general workflow for a QSPR/QSRR study involves:

Dataset Collection: A set of molecules with known experimental property or reactivity data is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule in the dataset. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the property or reactivity of interest.

Model Validation: The predictive power of the model is assessed using various statistical metrics and validation techniques, such as cross-validation and external validation.

While no specific QSPR/QSRR studies on the reactivity of this compound are currently available, such studies have been conducted on benzoxazole derivatives to predict their biological activities, which can be considered a form of structure-activity relationship (QSAR). These studies can provide insights into the types of descriptors that are important for the properties of benzoxazoles and could be extended to predict their chemical reactivity.

In Silico Screening for Novel Reactivity or Synthetic Pathways

In silico screening involves the use of computational methods to explore the potential reactivity of a molecule and to discover novel synthetic pathways. This can be achieved through various techniques, including:

Reaction Prediction Software: Programs that use databases of known chemical reactions and reaction rules to predict the possible products of a given set of reactants and conditions.

Molecular Docking (for Catalysis): Simulating the interaction of a reactant molecule with a catalyst to predict its binding mode and the feasibility of a catalyzed reaction.

Quantum Chemical Calculations: Exploring the reactivity of a molecule by calculating its reactivity indices, such as Fukui functions or dual descriptors, which indicate the most likely sites for nucleophilic or electrophilic attack.

For this compound, in silico screening could be used to:

Predict its reactivity towards a range of common reagents to identify potential new transformations.

Design novel synthetic routes by retrospectively analyzing the molecule and identifying potential precursor fragments and the reactions that could connect them.

Explore its potential as a substrate in enzymatic reactions or as a ligand for metal catalysts.

While current literature on in silico screening of benzoxazoles primarily focuses on their biological applications, such as identifying potential drug targets, the same principles can be applied to explore their chemical reactivity and to design new synthetic methodologies.

Electrostatic Potentials and Charge Distribution Analysis

The electrostatic potential (ESP) and charge distribution of a molecule are fundamental properties that govern its intermolecular interactions and chemical reactivity. Computational methods, particularly quantum chemical calculations, are widely used to determine these properties.

Electrostatic Potential (ESP) Mapping: The ESP is a three-dimensional map of the electrostatic potential around a molecule. It is a valuable tool for understanding and predicting how a molecule will interact with other molecules. Regions of negative ESP (typically colored red or yellow) indicate areas that are rich in electrons and are likely to be sites of electrophilic attack. Conversely, regions of positive ESP (typically colored blue) are electron-deficient and are susceptible to nucleophilic attack. For this compound, the ESP map would be expected to show a negative potential around the oxygen and nitrogen atoms of the oxazole ring and the oxygen atom of the ethanone group, while the hydrogen atoms and the carbon atom of the carbonyl group would exhibit a positive potential.

Charge Distribution Analysis: Various methods are used to partition the total electron density of a molecule among its constituent atoms, providing a set of atomic charges. Common methods include Mulliken population analysis, Natural Population Analysis (NPA), and Atoms in Molecules (AIM) theory. These atomic charges provide a quantitative measure of the electron distribution and can be used to rationalize the molecule's dipole moment and reactivity.

For this compound, the charge distribution analysis is expected to reveal:

Negative charges on the electronegative oxygen and nitrogen atoms.

A significant positive charge on the carbonyl carbon, making it a primary site for nucleophilic attack.

The bromine atom will also carry a partial negative charge due to its high electronegativity.

These computational analyses provide a detailed picture of the electronic structure of this compound, which is crucial for understanding its chemical behavior and for designing new molecules with desired properties. DFT calculations on related heterocyclic systems have been used to determine parameters that characterize their global and local reactivity. scirp.org

Below is a hypothetical data table illustrating the kind of information that would be obtained from a charge distribution analysis for this compound.

AtomMulliken Charge (a.u.)Natural Population Analysis (NPA) Charge (a.u.)
C(carbonyl)+0.45+0.60
O(carbonyl)-0.50-0.65
N(oxazole)-0.30-0.40
O(oxazole)-0.40-0.55
Br-0.15-0.25

Note: The values in this table are illustrative and not based on actual calculations for this compound.

Vi. Academic Applications and Future Research Directions

Role as a Key Building Block in Complex Organic Synthesis

The strategic placement of two distinct and orthogonally reactive functional groups—the bromo group on the benzene (B151609) ring and the ethanone (B97240) moiety at the 2-position of the oxazole (B20620) ring—positions 1-(6-Bromobenzo[d]oxazol-2-yl)ethanone as a valuable intermediate in synthetic organic chemistry. wikipedia.org

The benzoxazole (B165842) core is a privileged scaffold in medicinal and bioorganic chemistry, known to be present in numerous biologically active compounds. ajchem-a.comresearchgate.netresearchgate.net this compound acts as an excellent starting point for the synthesis of more elaborate heterocyclic systems.

The bromo-substituent at the 6-position is particularly significant as it serves as a versatile handle for palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds. For instance, the Suzuki-Miyaura coupling reaction, which pairs an organoboron reagent with an aryl halide, can be employed to introduce a wide variety of aryl or heteroaryl groups at this position. mdpi.comyoutube.com This capability is crucial for building biaryl structures, which are common motifs in pharmaceuticals and functional materials. rsc.org The reaction of 2-amino-6-bromobenzothiazole (B93375), a related heterocyclic compound, with various aryl boronic acids via Suzuki coupling to yield 2-amino-6-arylbenzothiazoles highlights a parallel and effective strategy. nih.gov

Simultaneously, the acetyl group at the 2-position offers another site for chemical transformation. It can undergo a range of reactions, such as condensation with amines to form Schiff bases, or serve as a precursor for the construction of adjacent or fused heterocyclic rings. mdpi.com This dual reactivity enables chemists to elaborate the molecule in a stepwise and controlled manner, building molecular complexity efficiently.

While specific examples of this compound in the total synthesis of named natural products are not prominently documented, its structural attributes make it an ideal building block for such endeavors. Total synthesis relies on the availability of functionalized intermediates that allow for the precise and sequential assembly of complex molecular targets.

The presence of two distinct reactive sites on the this compound scaffold allows for orthogonal chemical strategies. A synthetic chemist could first utilize the bromo group for a Suzuki or Sonogashira coupling to build a core part of the target molecule and then, in a subsequent step, modify the acetyl group without affecting the newly formed bond. This strategic flexibility is a cornerstone of modern synthetic planning. The benzoxazole ring itself is a stable aromatic system that can endure various reaction conditions, making it a reliable component to carry through a multi-step synthesis campaign. wikipedia.org

Exploration in Materials Science Research

Benzoxazole derivatives are of significant interest in materials science due to their unique electronic and photophysical properties. researchgate.netajchem-a.com Their rigid, aromatic structure often imparts high thermal stability and favorable charge-transport characteristics, making them suitable for applications in organic electronics.

The benzoxazole nucleus is a component of many molecules designed for use in organic light-emitting diodes (OLEDs). researchgate.net Depending on the substituents, benzoxazole-containing compounds can function as fluorescent emitters, host materials for phosphorescent dopants, or charge-transporting materials. mdpi.commdpi.com

This compound is an excellent precursor for creating advanced OLED materials. The bromo-substituent is a key feature, enabling the synthesis of larger π-conjugated systems through cross-coupling reactions. By coupling this molecule with other aromatic or heteroaromatic boronic acids or esters, researchers can synthesize novel bipolar host materials or emissive molecules. mdpi.comresearchgate.net This synthetic strategy allows for precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for optimizing charge injection, transport, and recombination within an OLED device, ultimately enhancing its efficiency and stability. acs.org

Benzoxazole derivatives are well-known for their fluorescent properties, often exhibiting strong emission in the blue to green region of the visible spectrum. mdpi.comnih.gov The specific absorption and emission characteristics are highly sensitive to the nature and position of substituents on the benzoxazole ring system. researchgate.netresearchgate.net

The photophysical properties of this compound itself are influenced by the electron-withdrawing nature of the bromo and acetyl groups. However, its primary value lies in its role as an intermediate. By replacing the bromine atom at the 6-position with various electron-donating or electron-accepting groups via cross-coupling, the intramolecular charge transfer (ICT) character of the molecule can be modulated. This tuning directly impacts the optical properties, including the absorption maximum (λ_abs), emission maximum (λ_em), Stokes shift, and fluorescence quantum yield (Φ_F). beilstein-journals.orgresearchgate.net For example, coupling with an electron-rich moiety would likely cause a bathochromic (red) shift in both absorption and emission spectra.

The following table summarizes the photophysical properties of representative benzoxazole-based compounds to illustrate the typical characteristics of this class of materials.

Compound Structure/NameSolventλ_abs (nm)λ_em (nm)Quantum Yield (Φ_F)Reference
2-(p-fluorosulfonyloxyphenyl)benzoxazole (BOSp)Acetonitrile (B52724)-3750.64 mdpi.com
2-(m-fluorosulfonyloxyphenyl)benzoxazole (BOSm)Acetonitrile-3810.29 mdpi.com
Stilbene derivative with 1,3,4-oxadiazole (B1194373) (1a)THF3554220.65 nih.gov
Stilbene derivative with 1,3,4-oxadiazole (1b)THF3554210.69 nih.gov
2,1,3-Benzoxadiazole Derivative (9a)CHCl₃419491~0.50 researchgate.net

The development of high-performance polymers is a major focus of materials science. This compound is a promising candidate for use as a monomer, or a precursor to a monomer, for the synthesis of novel polymeric materials. The presence of the bromo-functional group allows for its participation in step-growth polymerization reactions.

Specifically, it can be utilized in Suzuki polycondensation, a powerful method for creating conjugated polymers. rsc.org By reacting a diboronic acid or ester with a di-halogenated monomer, a polymer chain with alternating aromatic units can be constructed. A derivative of this compound could be designed to act as such a di-halogenated monomer, leading to the formation of poly(benzoxazole)s. Such polymers are anticipated to possess high thermal stability, good mechanical properties, and interesting optoelectronic characteristics derived from the benzoxazole units in the polymer backbone. rsc.org Furthermore, the synthesis of polymers from brominated benzoxazine (B1645224) monomers has been explored for applications such as flame-retardant materials, indicating the broader utility of halogenated heterocyclic precursors in polymer chemistry. researchgate.net

Contribution to Methodological Development in Organic Chemistry

The development of novel synthetic methods in organic chemistry often relies on the use of strategically functionalized molecules to test and refine new catalytic systems and reactions. The structural features of this compound make it a candidate for such methodological studies.

Development of New Catalytic Systems for Benzoxazole Functionalization

The functionalization of the benzoxazole core is crucial for creating derivatives with diverse properties. nih.gov Research in this area focuses on developing efficient catalytic systems for C-H functionalization and cross-coupling reactions. While specific studies detailing the use of this compound are not extensively documented in prominent literature, its structure is well-suited for such investigations. The bromine atom at the 6-position is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various aryl, alkyl, or alkynyl groups. The development of novel ligands or more robust catalyst systems could be benchmarked using this substrate. Furthermore, the acetyl group at the 2-position offers a handle for further transformations, and catalysts designed for C-C bond formation could be explored using this moiety.

An undergraduate laboratory project, as part of the Open Synthesis Network, focused on synthesizing various benzoxazole amides to be tested against protozoan parasites. dndi.org This type of initiative highlights how even foundational synthesis and functionalization of benzoxazole derivatives contribute to significant research goals and provide practical training in methodological development. dndi.org

Discovery of Novel Chemical Transformations

The quest for novel chemical transformations is a fundamental aspect of organic chemistry. One-pot cascade reactions that form multiple bonds and complex structures from simple starting materials are of particular interest. researchgate.netnih.gov For instance, a novel self-sequence reaction network involving six reactions in one pot has been developed for the synthesis of substituted benzothiazoles, a related class of heterocycles. nih.gov The principles of such complex transformations could be applied to benzoxazole synthesis. The reactivity of the ketone and the bromo-substituted aromatic ring in this compound could be harnessed in multi-component reactions or domino sequences to rapidly build molecular complexity. The development of such novel transformations would be a significant contribution to synthetic chemistry, enabling the efficient construction of complex benzoxazole-based molecules.

Future Directions and Emerging Research Areas in Benzoxazole Chemistry

The field of benzoxazole chemistry is continually evolving, driven by the demand for new therapeutic agents, advanced materials, and more sustainable chemical processes. rsc.orgresearchgate.netmdpi.comnih.govnih.govsemanticscholar.orgnih.gov

Sustainable and Green Synthesis Development

A major thrust in modern chemistry is the development of environmentally friendly synthetic methods. mdpi.comorganic-chemistry.org For benzoxazole synthesis, this involves moving away from harsh reagents and solvents towards greener alternatives. nih.govjetir.org Recent advancements include the use of reusable acid catalysts in aqueous media, solvent-free reactions using heterogeneous nanocatalysts, and energy-efficient microwave- and ultrasound-assisted syntheses. mdpi.comorganic-chemistry.orgajchem-a.com These green methodologies emphasize waste reduction, energy efficiency, and the use of non-toxic, recyclable catalysts. mdpi.comajchem-a.com The application of these principles to the synthesis of this compound and its derivatives is a key area for future research, aiming to make the production of these valuable compounds more economical and environmentally benign. dndi.orgmdpi.com

Table 1: Comparison of Conventional vs. Green Synthesis Methods for Benzoxazoles
AspectConventional MethodsGreen/Sustainable MethodsReference
CatalystsStrong acids, metal catalystsReusable solid acids, nanocatalysts, imidazolium (B1220033) chloride nih.govorganic-chemistry.orgajchem-a.com
SolventsOften toxic organic solventsWater, solvent-free conditions, deep eutectic solvents (DES) mdpi.comorganic-chemistry.orgajchem-a.com
Energy SourceConventional heating (long reaction times)Microwave, ultrasound (shorter reaction times) mdpi.com
ByproductsOften stoichiometric wasteMinimal waste, often only water researchgate.net

Computational Design and Prediction of Novel Analogs

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. researchgate.net Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and density functional theory (DFT) calculations are used to design and predict the properties of novel molecules before their synthesis. tandfonline.combiotech-asia.orgnih.govresearchgate.net In the context of benzoxazole chemistry, these methods can be used to design analogs of this compound with enhanced biological activity or specific physical properties. tandfonline.comnih.gov By simulating the interaction of potential drug candidates with their biological targets, researchers can prioritize the synthesis of the most promising compounds, saving time and resources. researchgate.nettandfonline.com This synergy between computational prediction and experimental synthesis accelerates the discovery of new and effective benzoxazole-based agents. nih.gov

Interdisciplinary Research with Physical Chemistry and Materials Science

The unique photophysical and electronic properties of the benzoxazole ring system have led to its use in materials science. mdpi.com Benzoxazole derivatives are investigated for applications as fluorescent probes, organic light-emitting diodes (OLEDs), and liquid crystals. researchgate.net Interdisciplinary research combining organic synthesis, physical chemistry, and materials science is key to developing new functional materials. For example, the synthesis of benzoxazole-terminated mesogenic compounds has yielded materials with high birefringence and large dielectric anisotropy, properties desirable for liquid crystal displays. researchgate.net The structure of this compound can be systematically modified—for example, by replacing the bromo and acetyl groups with extended π-conjugated systems—to tune its optical and electronic properties. Such targeted modifications, guided by physical chemistry principles, could lead to the development of novel materials with tailored functionalities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.